tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-1-pyrrolidinecarboxylic acid tert-butyl ester with a suitable oxidizing agent. One common method involves the use of Dess-Martin periodinane as the oxidizing agent in dichloromethane at room temperature . The reaction mixture is stirred for several hours to yield the desired product.
Chemical Reactions Analysis
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common reagents used in these reactions include Dess-Martin periodinane for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-oxopyrrolidine-1-carboxylate: This compound has a similar structure but lacks the methyl group at the 2-position.
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound has a six-membered ring instead of a five-membered ring.
1-Boc-3-pyrrolidone: This compound is structurally similar but has a different functional group at the 1-position.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBIJMMPYGOFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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